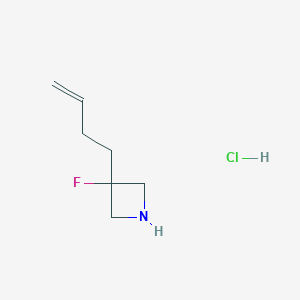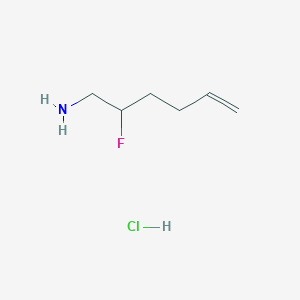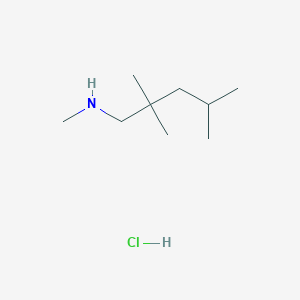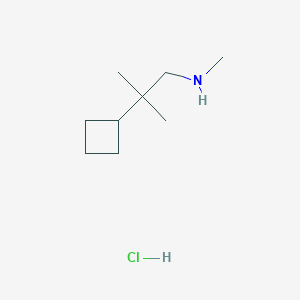amine CAS No. 1871251-83-0](/img/structure/B1485187.png)
[2-(4-Bromophenyl)ethyl](pentan-3-yl)amine
Vue d'ensemble
Description
2-(4-Bromophenyl)ethyl(pentan-3-yl)amine, also known as BPEPA, is an organic compound that has been studied extensively in recent years. It is a heterocyclic amine that is composed of a phenyl ring, an ethyl group, and a pentyl group. BPEPA has been found to have a variety of applications in the fields of organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
[2-(4-Bromophenyl)ethyl](pentan-3-yl)amine has been studied extensively in recent years due to its potential applications in organic synthesis, biochemistry, and pharmacology. In organic synthesis, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine has been used as a building block for the synthesis of a variety of compounds. In biochemistry, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine has been used to study the effect of heterocyclic amines on protein structure and function. In pharmacology, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine has been studied for its potential as an anti-cancer drug.
Mécanisme D'action
The exact mechanism of action of [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine is not yet known. However, it is believed that [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine binds to the active site of certain proteins, which alters the structure and function of the proteins. This altered structure and function can result in a variety of different effects, depending on the protein and the particular application.
Biochemical and Physiological Effects
The biochemical and physiological effects of [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine are largely unknown. However, research has suggested that [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine may act as an anti-cancer agent by inhibiting the growth of certain types of cancer cells. Additionally, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine may have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine is relatively stable and has a low toxicity, making it a safe compound to work with. The main limitation of [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine is that its exact mechanism of action is still unknown, which may limit its usefulness in certain applications.
Orientations Futures
There are a number of potential future directions for research on [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine. These include further investigation into its mechanism of action, potential therapeutic applications, and the development of more efficient and cost-effective synthesis methods. Additionally, research could be done to explore the potential use of [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine in other fields, such as biochemistry and pharmacology. Finally, further research could be done to study the biochemical and physiological effects of [2-(4-Bromophenyl)ethyl](pentan-3-yl)amine, and to explore its potential as an anti-cancer drug.
Propriétés
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-3-13(4-2)15-10-9-11-5-7-12(14)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVZDAUIUIKNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Bromophenyl)ethyl](pentan-3-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485104.png)
![(2E)-3-[1-(butan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485105.png)








![3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride](/img/structure/B1485118.png)


![3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1485124.png)